molecular formula C20H16N2OS B2851549 (E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide CAS No. 865545-39-7

(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2851549
CAS No.: 865545-39-7
M. Wt: 332.42
InChI Key: RGOJBUSPKIUUPK-QZQOTICOSA-N
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Description

(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound that belongs to the class of naphthothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide typically involves the condensation of 3-ethylnaphtho[2,1-d]thiazol-2(3H)-one with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or toluene. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous medium or hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Substituted naphthothiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of (E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound can interact with cellular receptors and signaling pathways, leading to various biological effects such as apoptosis (programmed cell death) in cancer cells or inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol
  • 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole hybrids
  • 2-hydrazinobenzothiazole derivatives

Uniqueness

(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide stands out due to its unique structural features and diverse biological activities. Its naphthothiazole core provides a rigid and planar structure, which is beneficial for interactions with biological targets. Additionally, the presence of the ethyl group and the benzamide moiety enhances its chemical reactivity and potential for further functionalization .

Properties

IUPAC Name

N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2OS/c1-2-22-17-13-12-14-8-6-7-11-16(14)18(17)24-20(22)21-19(23)15-9-4-3-5-10-15/h3-13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGOJBUSPKIUUPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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